2-Hydroxy-indan-2-carboxylic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-hydroxy-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10(12)11(13)6-8-4-2-3-5-9(8)7-11/h2-5,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYNMGLTQRKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2=CC=CC=C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester typically involves the esterification of 2-Hydroxy-indan-2-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-indan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Oxo-indan-2-carboxylic acid methyl ester.
Reduction: 2-Hydroxy-indan-2-carboxylic acid methyl alcohol.
Substitution: Various substituted indanones depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-indan-2-carboxylic acid methyl ester is a chemical compound with applications in scientific research, recognized for its role in chemical reactions and as an intermediate in organic synthesis. It is an indan derivative with a hydroxyl group and a carboxylic acid ester functional group, which contribute to its chemical reactivity. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to characterize its structure and confirm its purity.
Synthesis and Use in Reactions
this compound can be synthesized from various starting materials using methods that control reaction parameters like temperature, time, and reactant concentration to optimize yield and purity.
This compound participates in various chemical reactions, with its reactivity influenced by its functional groups, allowing it to serve as an intermediate for further synthetic transformations in organic chemistry. The mechanism of action for reactions involving this compound typically involves nucleophilic attack on electrophilic centers within the molecule or other reactants. Kinetic studies may reveal rates of reaction that depend on factors such as solvent polarity, temperature, and concentration of reactants.
Biocatalytic Resolution
One approach to synthesizing this compound involves biocatalytic resolution using whole-cell biocatalysis employing specific bacterial strains, such as Bacillus cereus WZZ006. Research focuses on optimizing the biocatalytic resolution process using Bacillus cereus WZZ006 or exploring other microbial strains for enhanced efficiency and enantiomeric excess in production.
Role as an Intermediate
Amino acid methyl esters, including this compound, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis . Aromatic and aliphatic amino acids can be transformed into corresponding amino acid methyl ester hydrochlorides in good to excellent yields .
Esterification Reactions
The hydroxy group of this compound can be protected by masking it with a methyl ester . In one study, the esterification of ciprofloxacin yielded 70% of the methylester as a white powder following overnight reflux in methanol and p-toluene sulfonic acid and subsequent work-up .
Synthesis of 1-Indanones
this compound can be used in the synthesis of 1-indanones, which have a broad range of biological activities . For example, a saturated derivative of 1-indanone was created through hydrogenation in the presence of a Palladium/Carbon catalyst and then cyclized to the 1-indanone .
Mechanism of Action
The mechanism of action of 2-Hydroxy-indan-2-carboxylic acid methyl ester involves its interaction with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Core Backbone Variations
- Indan vs. Indole/Indene Derivatives :
- 2-Hydroxy-indan-2-carboxylic acid methyl ester has a fully saturated bicyclo[4.3.0] system (indan), whereas indole derivatives (e.g., methyl 5-methoxyindole-2-carboxylate ) feature a bicyclic system with a nitrogen heteroatom. Indene derivatives (e.g., methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate ) include a conjugated double bond in the five-membered ring.
- Substituent Position : The hydroxyl and ester groups in the target compound are at the bridgehead position (C2), while indole analogs typically have substituents on the aromatic ring (e.g., 5-methoxy or 5-hydroxy groups ).
Key Substituents
Physical and Chemical Properties
Melting Points and Spectral Data
Key Observations :
Biological Activity
2-Hydroxy-indan-2-carboxylic acid methyl ester (also known as EVT-3128179) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is classified as an aromatic carboxylic acid ester, featuring a hydroxyl group and a carboxylic acid methyl ester functional group. Its molecular structure is pivotal in determining its reactivity and biological activity. The indan framework contributes to its unique chemical properties, allowing it to participate in various biochemical interactions.
Pharmacological Activities
Recent studies have highlighted several potential pharmacological activities of this compound:
- Antibacterial Activity : Preliminary data suggest that this compound exhibits potent antibacterial effects against gram-positive bacteria, including Propionibacterium species. This activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function as a competitive inhibitor of essential bacterial enzymes.
- Anti-inflammatory Effects : Research indicates that this compound may also possess significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Anticancer Potential : The compound has been investigated for its anticancer properties, with studies indicating that it can induce apoptosis in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve the activation of caspases and modulation of mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Molecular docking studies have suggested a strong affinity for the COX-2 active site, indicating its potential as a therapeutic agent for conditions like arthritis .
- Cell Signaling Modulation : It has been observed to influence key signaling pathways related to cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. This modulation can lead to decreased cell viability in cancer cells and enhanced apoptosis.
Case Studies
Several case studies have documented the effects of this compound:
- Study on Anti-inflammatory Activity : In a controlled experiment, the compound demonstrated an inhibition rate of 69.76% on ear inflammation models, significantly outperforming standard anti-inflammatory drugs like ibuprofen and indomethacin .
- Cytotoxicity Evaluation : The cytotoxic effects were assessed using the MTT assay across various cancer cell lines. Results indicated IC50 values ranging from 1.59 µM to 10.35 µM, showcasing its potency compared to traditional chemotherapeutics like doxorubicin.
Summary of Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 2-hydroxy-indan-2-carboxylic acid methyl ester, and what reaction conditions are critical for yield enhancement?
- Methodological Answer : The compound can be synthesized via transesterification or acid-catalyzed esterification. For example, methanolic HCl is effective for preparing methyl esters of carboxylic acids by heating the acid with methanol under reflux . Kinetic modeling (e.g., temperature-dependent reaction stages at 105°C) can optimize conditions, as demonstrated in analogous pyrrolecarboxylic acid methyl ester syntheses . Key parameters include catalyst choice (e.g., sulfuric acid or BF₃), reaction time, and temperature control to minimize side reactions.
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for purity analysis, particularly using polar cyanosilicone columns to resolve complex ester mixtures . High-performance liquid chromatography (HPLC) with C18 columns can separate hydroxy- and methoxy-substituted derivatives . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the ester linkage and indan ring substitution patterns, as shown in studies of structurally similar quinolinecarboxylic acid derivatives .
Q. How can researchers isolate this compound from complex reaction mixtures?
- Methodological Answer : Purification kits designed for fatty acid methyl esters (FAMEs), such as those employing solid-phase extraction (SPE) with silica-based columns, can isolate the compound while removing unreacted acids or catalysts . Solvent extraction using dichloromethane or ethyl acetate, followed by rotary evaporation, is also effective for preliminary isolation .
Advanced Research Questions
Q. How can kinetic modeling resolve discrepancies between calculated and experimental yields in the synthesis of this compound?
- Methodological Answer : Computational tools like MATLAB or Python-based kinetic models can simulate reaction pathways, accounting for variables such as temperature gradients and catalyst deactivation. For instance, time-dependent rate changes observed in pyrrolecarboxylic acid methyl ester synthesis (e.g., Fig. 6 in ) highlight the need to model intermediate stability. Adjusting activation energies and pre-exponential factors in Arrhenius equations can align theoretical predictions with empirical data .
Q. What strategies mitigate byproduct formation during esterification, particularly hydroxylated or dimerized derivatives?
- Methodological Answer : Byproducts arise from over-esterification or oxidation. Strategies include:
- Temperature modulation : Lowering reaction temperatures reduces hydroxylation but may slow esterification; a two-stage heating protocol (e.g., 60°C → 105°C) balances efficiency and selectivity .
- Catalyst optimization : Boron trifluoride (BF₃) or organic bases like trimethylamine minimize acid-catalyzed side reactions .
- Inert atmosphere : Nitrogen or argon prevents oxidation of the hydroxyindan moiety .
Q. What role does computational chemistry play in predicting the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations can predict electrophilic/nucleophilic sites on the indan ring and ester group. For example, studies on quinolinecarboxylic acids used Mulliken charges to identify reactive carbon atoms for functionalization . Molecular dynamics simulations also model solvent effects on reaction kinetics, aiding in solvent selection for specific transformations .
Q. How can researchers address challenges in structural elucidation when characterizing trace impurities or degradation products?
- Methodological Answer : Advanced hyphenated techniques, such as LC-MS/MS with collision-induced dissociation (CID), differentiate isomeric byproducts. For example, 8-methoxy octanoic acid methyl ester was distinguished from nonanedioic acid dimethyl ester via retention time and fragmentation patterns in GC-MS . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in hydroxylation sites .
Q. What are the implications of steric hindrance in the indan ring for derivatization or functional group interconversion?
- Methodological Answer : The geminal hydroxy and ester groups on the indan ring create steric constraints. For example, ester hydrolysis to the free acid may require harsh conditions (e.g., concentrated NaOH under reflux), while nucleophilic substitutions at the 2-position are limited. Computational steric maps, generated using tools like PyMOL, guide the design of bulky reagents for selective reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
